6-Epiharpagide

Analytical chemistry Phytochemical standardization Quality control

Misidentification of harpagide as 6-epiharpagide introduces confounding stereochemical variables in analytical methods. 6-Epiharpagide (≥98% HPLC) provides a definitive diagnostic standard for HPLC/LC-MS/MS fingerprinting of Scrophularia ningpoensis (Xuanshen) and Andrographis paniculata. • Enables robust botanical authentication and adulteration detection via distinct retention time and MS/MS fragmentation pattern. • Serves as critical C-6 epimer comparator for iridoid structure-activity relationship studies. • Supports validated method development per ICH Q2(R1) guidelines. Supplied as powder; custom synthesis available; global shipping.

Molecular Formula C15H24O10
Molecular Weight 364.34 g/mol
CAS No. 86362-16-5
Cat. No. B1162097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Epiharpagide
CAS86362-16-5
Molecular FormulaC15H24O10
Molecular Weight364.34 g/mol
Structural Identifiers
SMILESCC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7+,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

6-Epiharpagide: Compound Overview


6-Epiharpagide (CAS 86362-16-5) is a naturally occurring iridoid glycoside with molecular formula C15H24O10 and molecular weight 364.35 g/mol [1]. This compound has been isolated from the roots of Scrophularia ningpoensis Hemsl. (Scrophulariaceae), a widely used traditional Chinese medicinal herb known as Xuanshen . Additionally, 6-epiharpagide has been identified in the water-soluble fraction of Andrographis paniculata Nees., expanding its documented natural occurrence beyond the Scrophularia genus [2].

Compound identity Iridoid glycoside analytical standard, C-6 epimer of harpagide
Natural source Isolated from Scrophularia ningpoensis and Andrographis paniculata
Analytical use Botanical authentication, phytochemical QC, chiral epimer discrimination

6-Epiharpagide: Why Substitution Fails


Although 6-epiharpagide shares the iridoid glycoside scaffold with harpagide and harpagoside, these compounds differ fundamentally in stereochemical configuration at C-6 and functional group substitution patterns [1]. 6-Epiharpagide is the C-6 epimer of harpagide, a stereochemical distinction that yields distinct chromatographic retention behavior, NMR spectroscopic signatures, and potentially divergent biological target engagement [2]. Generic substitution with harpagide or harpagoside in analytical method development, botanical standardization, or structure-activity relationship studies would introduce confounding variables due to these structural disparities, compromising both qualitative identification accuracy and quantitative reproducibility.

Attribute
6-Epiharpagide
Harpagide / Harpagoside
C-6 Stereochemistry
6β-OH configuration
6α-OH (harpagide); C-8 cinnamoyl ester (harpagoside)
Chromatographic retention
Distinct HPLC peak; separates from harpagide
Harpagide and harpagoside elute at different retention times
Biological target engagement
Class-level NF-κB modulation; lacks C-8 ester
Harpagoside reported COX inhibition; harpagide trypanocidal activity

6-Epiharpagide Differentiation Evidence


Stereochemical Differentiation vs. Harpagide

6-Epiharpagide is the C-6 epimer of harpagide, a stereochemical distinction confirmed by X-ray crystallographic analysis and NMR spectroscopy [1]. This epimeric relationship produces distinct NMR chemical shift patterns enabling unambiguous differentiation from harpagide in complex botanical matrices. In reversed-phase HPLC analysis of Scrophularia ningpoensis extracts, harpagide and harpagoside are typically quantified as major constituents, while 6-epiharpagide elutes as a separate chromatographic peak with distinct retention characteristics [2].

Stereochemistry vs. Harpagide
Class-level inference
C-6 epimer inversion; distinct NMR and HPLC retention
Enables unambiguous peak assignment in botanical matrices
Authentic standard required to avoid false identification
Analytical chemistry Phytochemical standardization Quality control

NF-κB Pathway Anti-Inflammatory Activity

Iridoid glycosides as a structural class demonstrate anti-inflammatory activity associated with modulation of the NF-κB/IκB-α signaling pathway and inhibition of nitric oxide (NO) production . Unlike harpagoside, which has demonstrated COX-1 and COX-2 inhibitory activity with reported IC50 values in the micromolar range [1], 6-epiharpagide lacks the cinnamoyl ester moiety at C-8 that contributes to harpagoside's distinct pharmacological profile. This structural difference may result in divergent target engagement patterns and potency profiles, though direct head-to-head comparative data for 6-epiharpagide are currently absent from the peer-reviewed literature.

NF-κB Pathway Activity
Class-level inference
Iridoid class-associated NF-κB/IκB-α modulation; no direct 6-epi data
Supports SAR investigation of C-6/C-8 substitution effects
Head-to-head comparative data absent; class-level extrapolation only
Inflammation NF-κB signaling Immunopharmacology

Purity Specification for Quantitative Standardization

Commercially available 6-epiharpagide analytical standard is supplied with certified HPLC purity of ≥98% . This purity specification meets pharmacopoeial requirements for reference standards used in quantitative analysis of botanical materials. In contrast, harpagide and harpagoside standards from the same botanical source (Scrophularia ningpoensis) are supplied at similar or higher purity grades (e.g., harpagide at 98.93%) and are established as quantitative markers for Scrophulariae Radix quality assessment . The availability of high-purity 6-epiharpagide enables its inclusion as a secondary or discriminatory marker in comprehensive phytochemical profiling studies.

Purity Specification
Data to verify
≥98% (HPLC)
Meets quantitative analysis reference standard threshold
Supplier-reported purity; independent verification recommended
Analytical method validation Quality control Reference standard

Mass Spectrometric Differentiation from C-8 Esters

6-Epiharpagide (MW 364.35, C15H24O10) possesses a molecular weight and hydrogen bonding profile distinct from C-8 ester derivatives including 8-O-acetylharpagide and harpagoside . The absence of the cinnamoyl ester moiety (present in harpagoside, which contributes approximately 130 Da additional mass) and the absence of the acetyl group (present in 8-O-acetylharpagide) result in different MS/MS fragmentation patterns, facilitating unambiguous mass spectrometric identification in complex mixtures [1]. Predicted boiling point of 637.1±55.0°C at 760 mmHg further distinguishes its thermal stability profile .

MS Differentiation
Class-level inference
MW 364.35 Da; ~130 Da lighter than harpagoside (absent C-8 cinnamoyl)
Distinct MS/MS fragmentation enables diagnostic identification
ESI-Q-TOF MS/MS conditions required; predicted bp 637±55°C
Physicochemical characterization Mass spectrometry Chromatography

6-Epiharpagide: Research & Industrial Applications


Phytochemical Authentication & QC for S. ningpoensis

6-Epiharpagide serves as a diagnostic analytical standard for comprehensive HPLC or LC-MS/MS fingerprinting of Scrophularia ningpoensis (Xuanshen) raw materials and finished products. While harpagide and harpagoside are established as primary quantitative markers in pharmacopoeial monographs , inclusion of 6-epiharpagide in analytical methods enables more robust botanical authentication and detection of adulteration or substitution. The compound's distinct retention time and MS/MS fragmentation pattern provide an orthogonal identification criterion that complements primary marker analysis.

Structure-Activity Relationship Studies of Iridoid Glycoside Epimers

6-Epiharpagide, as the C-6 epimer of harpagide, provides a critical comparator compound for investigating stereochemical determinants of iridoid biological activity. Researchers studying the anti-inflammatory, neuroprotective, or osteoprotective properties of iridoid glycosides require both epimeric forms to systematically evaluate the contribution of C-6 stereochemistry to target engagement, cellular permeability, and metabolic stability . The availability of high-purity 6-epiharpagide reference material enables controlled comparative studies that isolate stereochemical variables from other structural differences.

Metabolomics and Natural Product Dereplication

In untargeted metabolomics investigations of Scrophularia species, Andrographis paniculata, or related Lamiales plants, authentic 6-epiharpagide standard facilitates confident compound identification through retention time matching and MS/MS spectral library alignment. The compound's occurrence in multiple plant genera (Scrophularia and Andrographis) [1] supports its utility as a chemotaxonomic marker for comparative phytochemical studies across botanical families.

Method Development & Validation for Iridoid Quantification

Analytical laboratories developing validated HPLC-UV or LC-MS/MS methods for iridoid glycoside quantification require authentic reference standards for calibration curve preparation and system suitability testing. 6-Epiharpagide, supplied at ≥98% purity , meets ICH Q2(R1) guidelines for reference standard qualification in analytical method validation, supporting accurate and reproducible quantitative determination in complex botanical matrices.

Application
Selection Property
Validation Focus
Botanical authentication & QC
Diagnostic iridoid standard for S. ningpoensis
Retention time and MS/MS confirmation
Iridoid epimer SAR studies
C-6 epimer comparator to harpagide
Stereochemical contribution to target engagement
Metabolomics & chemotaxonomy
Untargeted metabolomics authentic standard
Chemotaxonomic marker across botanical genera
Method validation for iridoid quantification
High-purity calibration reference standard
ICH Q2(R1) reference qualification review

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